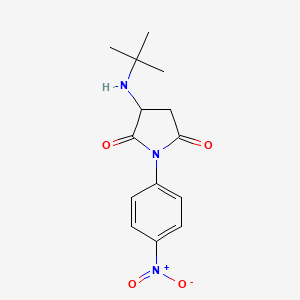

3-(tert-butylamino)-1-(4-nitrophenyl)-2,5-pyrrolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3-(tert-butylamino)-1-(4-nitrophenyl)-2,5-pyrrolidinedione" is a chemical compound that belongs to the class of organic compounds known as pyrrolidinediones. These compounds are characterized by a 5-membered lactam structure with two carbonyl groups at the 2 and 5 positions, and various substituents at other positions which can significantly alter their chemical behavior and physical properties.

Synthesis Analysis

The synthesis of similar pyrrolidine derivatives involves multistep organic reactions, starting from simple precursors. For example, the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, achieving high yields and enantiomeric excesses, indicating the potential pathways for synthesizing complex pyrrolidinediones (Chung et al., 2005).

Molecular Structure Analysis

The molecular and crystal structure of compounds within this chemical family has been characterized by various techniques, including X-ray crystallography. These analyses reveal the geometric configurations, intermolecular interactions, and stabilizing forces within the crystal lattice, which are critical for understanding the molecular structure and its implications on reactivity and properties (Çolak et al., 2021).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including cyclizations, substitutions, and redox reactions, influenced by their functional groups. The presence of tert-butylamino and nitrophenyl groups can impart specific reactivity patterns, such as selective protection and activation of amino groups for peptide synthesis, demonstrating the compound's versatility in organic synthesis (Matsueda & Walter, 2009).

Applications De Recherche Scientifique

Obesity and Pregnancy Management

A study by Sands (1962) explored the use of Phenyl-tert-butylamine, an anoretic agent, in a resin complex form to control obesity during pregnancy without dietary restrictions. This research evaluated the effectiveness of the compound on patients with significant obesity, focusing solely on treatment during the third trimester. This study contributes to understanding weight management strategies during pregnancy, highlighting the potential of Phenyl-tert-butylamine in obesity control Sands, R. (1962).

Environmental Exposure and Public Health

Babina et al. (2012) conducted a cross-sectional study in South Australia to investigate environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides in preschool children. This research aimed to understand the extent of exposure to these neurotoxic insecticides within the general population, particularly among young children, to inform public health policies on the regulation and use of these chemicals. The findings indicated widespread chronic exposure to OPs and PYRs, with exposure to multiple chemicals common among the study population Babina, K., Dollard, M., Pilotto, L., & Edwards, J. (2012).

Neurotoxicology and Occupational Health

Graham et al. (1985) examined the role of covalent crosslinking of neurofilaments in the pathogenesis of n-hexane neuropathy, focusing on the neurotoxic effects of the gamma-diketone metabolite 2,5-hexanedione. This study provided insights into the mechanisms underlying the neurofilamentous changes observed in n-hexane and related compound intoxications, offering valuable information for occupational health and safety regarding exposure to neurotoxic agents Graham, D., Anthony, D., Szakál-Quin, G., Gottfried, M., & Boekelheide, K. (1985).

Understanding Parkinsonism from Drug Exposure

Hansen et al. (1983) reported on four individuals who developed marked parkinsonism after using an illicit drug intravenously, identified primarily as 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP). This case study highlights the neurological risks associated with exposure to specific chemical compounds, providing crucial insights into the etiology of drug-induced parkinsonism and its implications for neurology and public health Hansen J N Van et al. (1983).

Propriétés

IUPAC Name |

3-(tert-butylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-14(2,3)15-11-8-12(18)16(13(11)19)9-4-6-10(7-5-9)17(20)21/h4-7,11,15H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILZEJUHMCGOIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5517894.png)

![2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5517902.png)

![3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517911.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5517918.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)

![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)

![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)

![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)